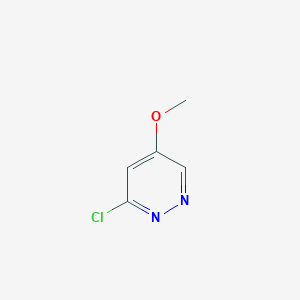

3-Chloro-5-methoxypyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGRINRFBNCHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450350 | |

| Record name | 3-CHLORO-5-METHOXYPYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123696-02-6 | |

| Record name | 3-Chloro-5-methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123696-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-CHLORO-5-METHOXYPYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methoxypyridazine

CAS Number: 123696-02-6

This technical guide provides a comprehensive overview of 3-Chloro-5-methoxypyridazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications as a chemical intermediate.

Chemical and Physical Properties

This compound is a substituted pyridazine ring system. The strategic placement of the chloro and methoxy groups makes it a versatile building block in organic synthesis. It typically appears as a colorless to light yellow liquid with a faint odor and is soluble in organic solvents with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 123696-02-6 | [2][3][4] |

| Molecular Formula | C₅H₅ClN₂O | [2][3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 285 °C | [3] |

| Flash Point | 126 °C | [3] |

| Density | 1.292 g/cm³ | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are key data points obtained from ¹H NMR and Mass Spectrometry.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | Solvent: DMSO-d₆ (400 MHz)Chemical Shifts (δ ppm): 3.944 (s, 3H, -OCH₃), 7.531 (d, 1H), 8.991 (d, 1H) | [2] |

| Mass Spectrometry | Method: ESIposm/z: 145 [M+H]⁺ | [2] |

| Predicted MS Adducts | [M+H]⁺: 145.01631[M+Na]⁺: 166.99825[M-H]⁻: 143.00175 | [5] |

Synthesis and Experimental Protocols

This compound can be synthesized via several routes. The following protocols detail two common laboratory-scale methods, starting from commercially available precursors.

Protocol 1: Synthesis from 3,5-Dichloropyridazine

This method involves a nucleophilic aromatic substitution reaction where one chlorine atom of 3,5-dichloropyridazine is selectively replaced by a methoxy group.

Experimental Workflow:

References

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-methoxypyridazine

This technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-5-methoxypyridazine, tailored for researchers, scientists, and professionals in drug development. This document details its chemical structure, physical and spectral properties, synthesis protocols, and its relevance in medicinal chemistry.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a methoxy group. These functional groups impart specific reactivity and physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 123696-02-6 | [1] |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Boiling Point | 285 °C (predicted) | [2][4] |

| Density | 1.292 g/cm³ (predicted) | [2][4] |

| Flash Point | 126 °C (predicted) | [2][4] |

| XLogP3 | 0.8 | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, some data has been reported in the context of synthetic procedures.

Table 2: Spectral Data of this compound

| Spectrum | Data | Source |

| Mass Spectrum (LC-MS, ESI+) | m/z = 145 [M+H]⁺ | [5] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 3.94 (s, 3H, -OCH₃), 7.53 (d, 1H, Ar-H), 8.99 (d, 1H, Ar-H) | [5] |

| ¹³C NMR | Data not available | - |

| Infrared (IR) | Data not available | - |

Note: The reported ¹H NMR data from ChemicalBook is presented here in a standardized format. The original source contains additional numerical values of uncertain significance.

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common laboratory-scale procedures are detailed below.

Synthesis from 5-Methoxypyridazin-3(2H)-one

This protocol involves the chlorination of a pyridazinone precursor.

Experimental Workflow: Synthesis from 5-Methoxypyridazin-3(2H)-one

Caption: Synthesis of this compound.

Detailed Methodology:

-

5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) is suspended in phosphoryl chloride (1.5 mL, 16 mmol).[5]

-

The reaction mixture is stirred at 100 °C for 10 minutes.[5]

-

After completion, the mixture is carefully poured into ice water, and the pH is adjusted to alkaline with the addition of sodium carbonate.[5]

-

The aqueous mixture is then extracted with diethyl ether.[5]

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

-

The resulting residue is recrystallized from 1,2-dichloroethane to yield the final product.[5]

Synthesis from 3,5-Dichloropyridazine

This method involves a nucleophilic substitution of a chlorine atom with a methoxy group.

Experimental Workflow: Synthesis from 3,5-Dichloropyridazine

Caption: Alternative synthesis of this compound.

Detailed Methodology:

-

To a solution of 3,5-dichloropyridazine (300 mg) in methanol (2 mL), a 5.4 M solution of sodium methoxide in methanol (0.410 mL) is added.[5]

-

The reaction mixture is stirred for 1 hour at 90 °C.[5]

-

The reaction is quenched with water and extracted with ethyl acetate.[5]

-

The organic phase is washed sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.[5]

-

The organic layer is then dried over MgSO₄ and concentrated in vacuo to yield the product.[5]

Role in Drug Discovery and Development

The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active molecules. The unique arrangement of nitrogen atoms in the pyridazine ring allows for specific hydrogen bonding interactions with biological targets.[6]

While this compound itself is not an active pharmaceutical ingredient, it serves as a crucial building block for the synthesis of novel therapeutic agents. The chlorine and methoxy groups offer multiple points for chemical modification, enabling the creation of diverse chemical libraries for drug screening. Pyridazine derivatives have been investigated for a range of therapeutic applications, including their use as splicing modulators and for the treatment of infectious diseases.[7][8]

Logical Relationship: Role of Pyridazine Scaffolds in Drug Discovery

Caption: The role of pyridazine scaffolds in drug discovery.

This diagram illustrates how versatile building blocks like this compound are chemically modified to generate libraries of compounds. These libraries are then screened to identify molecules with desired biological activity, which subsequently undergo structure-activity relationship studies and lead optimization to develop potential drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. 5-Chloro-3-methoxypyridazine | C5H5ClN2O | CID 137464877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-chloro-5,5-dimethyl hydantoin [webbook.nist.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors: targeted treatment of hormone-dependent breast cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-5-methoxypyridazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. This document outlines two distinct and reliable synthetic pathways to obtain this compound, complete with detailed experimental protocols and a summary of quantitative data.

Core Synthesis Pathways

Two primary synthetic routes for the preparation of this compound have been identified and are detailed below. The first pathway proceeds via a nucleophilic aromatic substitution reaction on a dichlorinated pyridazine precursor. The second pathway involves the chlorination of a methoxypyridazinone intermediate.

Pathway 1: Nucleophilic Aromatic Substitution of 3,5-Dichloropyridazine

This method involves the selective methoxylation of 3,5-dichloropyridazine using sodium methoxide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces one of the chlorine atoms on the pyridazine ring.

Pathway 2: Chlorination of 5-Methoxypyridazin-3(2H)-one

This alternative route utilizes 5-methoxypyridazin-3(2H)-one as the starting material, which is then chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two described synthesis pathways for this compound.

| Parameter | Pathway 1: Nucleophilic Aromatic Substitution | Pathway 2: Chlorination |

| Starting Material | 3,5-Dichloropyridazine | 5-Methoxypyridazin-3(2H)-one |

| Key Reagents | Sodium methoxide, Methanol | Phosphorus oxychloride |

| Reaction Temperature | 90°C | 100°C |

| Reaction Time | 1 hour | 10 minutes |

| Yield | Not explicitly stated, but preparable from 300 mg starting material | 45% |

| Analytical Data (LC-MS) | r = 0.85 mm; MS (ESIpos): m/z = 145 [M + H]⁺ | r = 0.85 mm; MS (ESIpos): m/z = 145 [M + H]⁺ |

| Analytical Data (¹H-NMR) | (400 MHz, DMSO-d6) δ (ppm): 3.944 (s, 3H), 7.531 (d, J=2.4 Hz, 1H), 8.991 (d, J=2.4 Hz, 1H) | (400 MHz, DMSO-d6) δ (ppm): 3.944 (s, 3H), 7.531 (d, J=2.4 Hz, 1H), 8.991 (d, J=2.4 Hz, 1H) |

Experimental Protocols

Protocol for Pathway 1: Synthesis of this compound from 3,5-Dichloropyridazine

Materials:

-

3,5-Dichloropyridazine (300 mg)

-

5.4 M solution of sodium methoxide in Methanol (0.410 mL)

-

Methanol (MeOH) (2 mL)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

5% solution of KHSO₄

-

Saturated solution of NaHCO₃

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,5-dichloropyridazine (300 mg) in MeOH (2 mL), add a 5.4 M solution of sodium methoxide in MeOH (0.410 mL).

-

Stir the reaction mixture for 1 hour at 90°C.

-

Quench the reaction with H₂O and extract with EtOAc.

-

Wash the organic phase with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.

-

Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product.

Protocol for Pathway 2: Synthesis of this compound from 5-Methoxypyridazin-3(2H)-one

Materials:

-

5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol)

-

Phosphoryl chloride (POCl₃) (1.5 mL, 16 mmol)

-

Ice water

-

Sodium carbonate

-

Ether

-

Anhydrous magnesium sulfate

-

1,2-Dichloroethane

Procedure:

-

Suspend 5-methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) in phosphoryl chloride (1.5 mL, 16 mmol).

-

Stir the reaction mixture at 100°C for 10 minutes.

-

After completion of the reaction, slowly pour the mixture into ice water.

-

Adjust the pH to alkaline by adding sodium carbonate.

-

Extract the mixture with ether.

-

Combine the organic phases and dry with anhydrous magnesium sulfate.

-

After filtration, remove the solvent by distillation under reduced pressure.

-

Recrystallize the resulting residue with 1,2-dichloroethane to give 130 mg of this compound (45% yield).

Visualizations

Synthesis Pathway of this compound

Caption: Two synthetic routes to this compound.

Experimental Workflow for Synthesis Pathway 1

Caption: Workflow for the synthesis from 3,5-dichloropyridazine.

Potential Biological Activities of Pyridazine Derivatives

The pyridazine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific signaling pathways for this compound are not extensively documented, its structural class is associated with various pharmacological effects.

Caption: Potential biological roles of pyridazine-based compounds.

An In-depth Technical Guide to the Starting Materials for 3-Chloro-5-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methoxypyridazine is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is a common scaffold in a variety of biologically active compounds, and the specific substitution pattern of this compound, featuring a reactive chlorine atom and an electron-donating methoxy group, makes it a versatile intermediate for the synthesis of novel therapeutic agents. Pyridazine derivatives have been investigated for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the necessary starting materials and experimental protocols.

Core Synthetic Pathways

The synthesis of this compound is primarily achieved through two main routes, starting from either 3,5-Dichloropyridazine or 5-Methoxypyridazin-3(2H)-one. The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthesis of Starting Material: 3,5-Dichloropyridazine

A common method for the preparation of 3,5-Dichloropyridazine involves the reaction of maleic anhydride with hydrazine, followed by chlorination.

digraph "Synthesis of 3,5-Dichloropyridazine" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5];

edge [fontname="Arial", fontsize=11];

MaleicAnhydride [label="Maleic Anhydride", fillcolor="#F1F3F4", style=filled];

Hydrazine [label="Hydrazine", fillcolor="#F1F3F4", style=filled];

MaleicHydrazide [label="Maleic Hydrazide", fillcolor="#F1F3F4", style=filled];

Dichloropyridazine [label="3,5-Dichloropyridazine", fillcolor="#FBBC05", style=filled];

POCl3 [label="POCl₃", shape=plaintext];

MaleicAnhydride -> MaleicHydrazide [label="+ Hydrazine"];

MaleicHydrazide -> Dichloropyridazine [label="+ POCl₃"];

}

Synthesis of this compound from 3,5-Dichloropyridazine.

Route 2: From 5-Methoxypyridazin-3(2H)-one

This alternative route involves the chlorination of 5-Methoxypyridazin-3(2H)-one. This transformation is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃).

```dot

digraph "Route 2: From 5-Methoxypyridazin-3(2H)-one" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5];

edge [fontname="Arial", fontsize=11];

Methoxypyridazinone [label="5-Methoxypyridazin-3(2H)-one", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

FinalProduct [label="this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

POCl3 [label="POCl₃", shape=plaintext];

Methoxypyridazinone -> FinalProduct [label="+ POCl₃"];

}

General drug discovery workflow utilizing a pyridazine building block.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of pyridazine-containing compounds with potential therapeutic applications. The synthetic routes from 3,5-Dichloropyridazine and 5-Methoxypyridazin-3(2H)-one are both effective methods for its preparation. The choice of a particular route will depend on various factors, including the availability of starting materials and the desired scale of the reaction. The detailed protocols and data presented in this guide are intended to assist researchers in the efficient synthesis and utilization of this important building block in their drug discovery and development endeavors.

An In-depth Technical Guide to the NMR Spectra of 3-Chloro-5-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral properties of 3-chloro-5-methoxypyridazine. Due to the limited availability of public experimental data, this document combines reported experimental ¹H NMR data with theoretically predicted ¹³C NMR data to offer a comprehensive analytical profile. Detailed experimental protocols for the synthesis of this compound are also included.

Chemical Structure

Caption: Chemical structure of this compound.

NMR Spectroscopic Data

The following tables summarize the available ¹H NMR and predicted ¹³C NMR spectral data for this compound.

¹H NMR Data

The experimental ¹H NMR data presented below is sourced from a publicly available dataset and was recorded on a 400 MHz spectrometer in DMSO-d₆.[1] The interpretation of the raw data requires careful consideration of solvent and impurity peaks.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| 8.99 | d | H-6 | The doublet arises from coupling with H-4. |

| 7.53 | d | H-4 | The doublet arises from coupling with H-6. |

| 3.94 | s | -OCH₃ | Singlet corresponding to the methoxy group protons. |

| 3.32 | - | H₂O | Residual water in the NMR solvent. |

| 2.50 | - | DMSO-d₅ | Residual solvent peak. |

Note on ¹H NMR Data: The provided source data includes several entries around the solvent peak (2.495, 2.499, 2.503 ppm) and presents the data with unconventional parenthetical values. The interpretation above focuses on the signals most likely attributable to this compound and common NMR impurities. The signals at 8.99 ppm and 7.53 ppm are consistent with the expected deshielded aromatic protons of the pyridazine ring, and the signal at 3.94 ppm is characteristic of a methoxy group.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 164.0 | C-5 |

| 150.1 | C-3 |

| 131.5 | C-6 |

| 116.8 | C-4 |

| 56.2 | -OCH₃ |

Disclaimer: This ¹³C NMR data is based on computational prediction and should be used as a reference. Experimental verification is recommended for definitive assignment.

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: From 3,5-Dichloropyridazine

This method involves the nucleophilic substitution of a chlorine atom with a methoxy group.

Reaction Scheme:

3,5-Dichloropyridazine + Sodium Methoxide → this compound

Procedure: [1]

-

To a solution of 3,5-dichloropyridazine (300 mg) in methanol (2 mL), a 5.4 M solution of sodium methoxide in methanol (0.410 mL) is added.

-

The reaction mixture is stirred for 1 hour at 90°C.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The organic phase is washed sequentially with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.

-

The organic layer is dried over MgSO₄ and concentrated in vacuo to yield the product.

Method 2: From 5-Methoxypyridazin-3(2H)-one

This method involves the chlorination of a pyridazinone precursor.

Reaction Scheme:

5-Methoxypyridazin-3(2H)-one + POCl₃ → this compound

Procedure: [1]

-

5-Methoxypyridazin-3(2H)-one (250 mg, 1.98 mmol) is suspended in phosphoryl chloride (1.5 mL, 16 mmol).

-

The reaction mixture is stirred at 100°C for 10 minutes.

-

Upon completion, the mixture is slowly poured into ice water.

-

The pH is adjusted to be alkaline by the addition of sodium carbonate.

-

The mixture is subsequently extracted with ether.

-

The combined organic phases are dried with anhydrous magnesium sulfate.

-

After filtration, the solvent is removed by distillation under reduced pressure.

-

The resulting residue is recrystallized from 1,2-dichloroethane to give the final product.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 3,5-dichloropyridazine.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 3-Chloro-5-methoxypyridazine: Synthesis and Structural Elucidation

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-chloro-5-methoxypyridazine, a heterocyclic compound of interest in medicinal chemistry. While the definitive crystal structure of this compound is not publicly available at the time of this writing, this document outlines the necessary experimental protocols for its synthesis and a detailed workflow for its structural determination via single-crystal X-ray diffraction. The provided methodologies are based on established chemical and crystallographic practices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in further research.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | PubChem |

| Molecular Weight | 144.56 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| SMILES | COC1=CC(=NN=C1)Cl | PubChem |

| InChI | InChI=1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 | PubChem |

| CAS Number | 123696-02-6 | Anichem |

Table 1: Physicochemical data for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom in 3,5-dichloropyridazine with a methoxy group.

The reaction proceeds via the selective replacement of one chlorine atom with a methoxy group from sodium methoxide.[1]

The following is a generalized experimental protocol for the synthesis of this compound from 3,5-dichloropyridazine.

Materials:

-

3,5-Dichloropyridazine

-

Sodium methoxide

-

Anhydrous methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloropyridazine in anhydrous methanol.

-

Addition of Reagent: To the stirred solution, add a stoichiometric equivalent of sodium methoxide. The addition may be done portion-wise or as a solution in methanol.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure the completion of the monosubstitution reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Hypothetical Crystal Structure Determination

As the crystal structure of this compound has not been reported, this section details a standard experimental workflow for its determination using single-crystal X-ray diffraction. This is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2]

The process of determining a crystal structure can be broken down into several key stages, from crystal growth to the final refinement of the atomic model.

3.2.1. Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

-

Method: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.

-

Solvent Selection: A suitable solvent or solvent system must be chosen in which this compound is moderately soluble. A solvent screen with solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, and mixtures thereof) should be performed.

-

Procedure:

-

Prepare a saturated solution of purified this compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed in a vibration-free environment over several days to weeks.

-

Once suitable crystals have formed, they should be carefully harvested.

-

3.2.2. X-ray Diffraction Data Collection

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is required.

-

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.

-

The diffractometer software is used to determine the unit cell parameters and the crystal orientation.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.

-

3.2.3. Structure Solution and Refinement

-

Software: Specialized crystallographic software packages (e.g., Olex2, SHELX, or WinGX) are used for data processing, structure solution, and refinement.

-

Procedure:

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods.

-

Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

-

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound and a comprehensive, albeit hypothetical, protocol for the determination of its crystal structure. While the crystal structure of this specific molecule is not yet publicly available, the methodologies outlined here represent the standard procedures that would be employed for its elucidation. The availability of a definitive crystal structure would be of significant value to the scientific community, providing crucial insights for medicinal chemistry and drug design efforts.

References

The Chloropyridazine Core: A Technical Guide to its Reactivity and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom to this core creates a versatile building block, the chloropyridazine, whose reactivity has been extensively exploited in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical reactivity of the chloropyridazine core, with a focus on its application in drug development. We present a summary of key reactions, detailed experimental protocols, and an overview of its role in targeting significant biological pathways.

Reactivity of the Chloropyridazine Core

The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, is further amplified by the inductive effect of the chlorine substituent. This electronic characteristic makes the chloropyridazine core particularly susceptible to nucleophilic aromatic substitution (SNAr) and a competent partner in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of chloropyridazine functionalization. The chlorine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction is fundamental in the synthesis of diverse chloropyridazine derivatives.

Table 1: Nucleophilic Aromatic Substitution of Chloropyridazines - Representative Examples

| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Ammonia in Methanol | 130°C, 96 hours | 6-Chloropyridazin-3-amine | 61 | [1] |

| 3,6-Dichloropyridazine | Hydrazine Hydrate | Reflux | 3-Chloro-6-hydrazinylpyridazine | - | [2] |

| 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde | Thiazolidine-2,4-dione | 10% KOH, absolute ethanol, rt, 24 h | Corresponding thiazolidinedione derivative | 40-50 | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and the chloropyridazine core is an excellent substrate for these transformations. Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are commonly employed to introduce aryl, heteroaryl, amino, and alkenyl moieties.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the chloropyridazine core and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyridazine derivatives.

Table 2: Suzuki-Miyaura Coupling of Chloropyridazines - Representative Examples

| Chloropyridazine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-6-chloropyridazine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 22-65 | [4] |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 14-28 | [5] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/het-aryl boronic acids | Pd(PPh₃)₄ | - | - | 70-80 | 18-22 | - | [6] |

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-substituted pyridazine derivatives. This reaction is crucial for introducing amine functionalities that can serve as key pharmacophores.

Table 3: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine - Representative Conditions

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 | [7] |

| Benzylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH | 90 | 12 | 80-90 | [7] |

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution: Synthesis of 6-Chloropyridazin-3-amine[1]

-

To a 2.0 M solution of ammonia in methanol, slowly add 3,6-dichloropyridazine.

-

Heat the reaction mixture in a sealed vessel at 130°C for 96 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-chloropyridazin-3-amine as a white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling[5]

-

In a reaction vessel, combine the chloropyridazine substrate (1.0 equiv), the boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and 2 M aqueous Na₂CO₃ solution.

-

Add a mixture of DME and ethanol as the solvent.

-

Heat the reaction mixture at 80°C under a nitrogen atmosphere for 48 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and extract with chloroform.

-

Wash the combined organic layers with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

General Protocol for Buchwald-Hartwig Amination[7]

-

In a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

-

Seal the tube, evacuate, and backfill with argon (repeat three times).

-

Under a positive flow of argon, add the chloropyridazine substrate (1.0 equiv) and the amine (1.2 equiv).

-

Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110°C) for the specified time, monitoring by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Significance and Signaling Pathways

Chloropyridazine derivatives have emerged as potent modulators of various biological pathways implicated in cancer and inflammation. Of particular note is their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1) and their ability to induce apoptosis.

PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[8] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.[8] Certain chloropyridazine-containing molecules have been designed as PARP-1 inhibitors, binding to the catalytic pocket and preventing the synthesis of poly(ADP-ribose) chains, thereby disrupting DNA repair and leading to cancer cell death.[3][9]

Caption: PARP-1 inhibition by chloropyridazine derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. It is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[10][11] Chloropyridazine-containing compounds can induce apoptosis by inhibiting anti-apoptotic proteins or by activating pro-apoptotic pathways, ultimately leading to the activation of executioner caspases like caspase-3.[3][12]

Caption: Overview of extrinsic and intrinsic apoptosis pathways.

Experimental Workflow

The synthesis and evaluation of novel chloropyridazine derivatives typically follow a structured workflow, from initial reaction setup to final biological assessment.

Caption: General experimental workflow for chloropyridazine derivatives.

Conclusion

The chloropyridazine core represents a highly valuable and versatile scaffold in modern drug discovery. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse molecular libraries. The demonstrated ability of chloropyridazine derivatives to modulate key biological pathways, such as DNA repair and apoptosis, underscores their therapeutic potential. This guide provides a foundational understanding of the chemistry and biological relevance of the chloropyridazine core, intended to aid researchers in the design and synthesis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP1: Structural insights and pharmacological targets for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of Substituted Pyridazines: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document delves into the influence of various substituents on the pyridazine core, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Introduction to Pyridazines

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a high dipole moment, weak basicity, and distinct hydrogen-bonding capabilities, making them attractive scaffolds in drug design and for the development of novel materials.[1] The electron-deficient nature of the pyridazine ring, a consequence of the electronegative nitrogen atoms, significantly influences the electronic properties of its substituted derivatives.[2] Understanding these properties is crucial for predicting molecular interactions, reactivity, and biological activity.

Quantitative Electronic Data of Substituted Pyridazines

The electronic character of substituted pyridazines can be quantified through various experimental and computational parameters. This section summarizes key data in a structured format to facilitate comparison.

Acidity and Basicity (pKa Values)

The pKa of a molecule is a critical parameter that influences its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The pyridazine ring is weakly basic.[3] Substituents on the ring can significantly alter its pKa. Electron-donating groups generally increase basicity (higher pKa of the conjugate acid), while electron-withdrawing groups decrease it.

| Compound | Substituent(s) | pKa | Reference(s) |

| Pyridazine | - | 2.33 | [4] |

| 4-Methylpyridazine | 4-CH₃ | 2.93 | [3] |

| 3-Hydroxypyridazine | 3-OH | 10.46, -1.8 | [4] |

| 3,6-Dihydroxypyridazine | 3,6-di-OH | 5.67, -2.2, 13 | [4] |

| 4-Methoxypyridazine | 4-OCH₃ | 3.70 | [4] |

Redox Potentials

The redox potentials of pyridazine derivatives are important indicators of their electron-accepting or -donating capabilities and are relevant for their application in materials science and for understanding their metabolic fate. Cyclic voltammetry is a common technique used to determine these properties.

| Compound | Substituent(s) | First Reduction Potential (V vs. Fc/Fc⁺) | Second Reduction Potential (V vs. Fc/Fc⁺) | Reference(s) |

| 3,6-Dichloropyridazine | 3,6-di-Cl | -1.88 | -2.24 (third wave at -2.64) | [5] |

| 3-Amino-6-chloropyridazine | 3-NH₂, 6-Cl | -2.28 | -2.62 | [5] |

| 3-Chloro-6-(4'-nitroanilino)pyridazine | 3-Cl, 6-(p-NO₂-anilino) | -1.52 | -2.32 | [5] |

Hammett Substituent Constants (σ) and Reaction Constants (ρ)

Spectroscopic Data

UV-Vis and NMR spectroscopy provide valuable information about the electronic structure and environment of pyridazine derivatives.

The position of the UV-Vis absorption maximum is influenced by the extent of π-conjugation and the presence of electron-donating and -accepting groups.

| Compound | Substituent(s) | λmax (nm) | Solvent | Reference(s) |

| 3,6-Dichloropyridazine | 3,6-di-Cl | 268 | Acetonitrile | [5] |

| 3-Amino-6-chloropyridazine | 3-NH₂, 6-Cl | 308 | Acetonitrile | [5] |

| 3-Chloro-6-(4'-nitroanilino)pyridazine | 3-Cl, 6-(p-NO₂-anilino) | 410 | Acetonitrile | [5] |

NMR chemical shifts are sensitive to the electron density around the nuclei, providing a detailed picture of the electronic environment within the molecule.

| Compound | Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Reference(s) |

| Pyridazine | H-3, H-6 | 9.21 | - | [7] |

| H-4, H-5 | 7.51 | - | [7] | |

| 4-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one | H-pyri | 7.88 | 161.84 (C=O) | [8] |

| 4-(2,6-Dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | H-Pyz | 6.89 | 160.77 (C=O) | [8] |

Experimental Protocols

This section outlines the methodologies for key experiments used to determine the electronic properties of substituted pyridazines.

Determination of pKa Values

The pKa values of pyridazine derivatives can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. Computational methods, such as those based on Density Functional Theory (DFT), can also provide reliable predictions.[9]

Experimental Workflow for pKa Determination (Spectrophotometric Method)

Caption: Workflow for spectrophotometric pKa determination.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a compound.

Experimental Protocol for Cyclic Voltammetry

-

Solution Preparation: Prepare a solution of the pyridazine derivative (typically 1 mM) in a suitable organic solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Data Acquisition:

-

Set the initial and final potentials to values that bracket the expected redox events.

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram by scanning the potential from the initial to the final value and then back to the initial potential.

-

-

Internal Standard: After the initial measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene) and record the voltammogram again to calibrate the potential scale.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) from the anodic and cathodic peak potentials.

In Vitro COX-2 Inhibition Assay

The inhibitory activity of substituted pyridazines against cyclooxygenase-2 (COX-2) is a key measure of their potential as anti-inflammatory agents.

Experimental Protocol for In Vitro COX-2 Inhibition Assay (Colorimetric)

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds (substituted pyridazines) in a suitable buffer (e.g., Tris-HCl).

-

Incubation:

-

To each well of a 96-well plate, add the COX-2 enzyme solution.

-

Add the test compound at various concentrations.

-

Incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation: Add the arachidonic acid solution to each well to start the enzymatic reaction.

-

Reaction Termination and Detection: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride). The amount of prostaglandin produced is then determined using a colorimetric detection method, often involving a peroxidase-based reaction.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]

Signaling Pathway: COX-2 Inhibition by Substituted Pyridazines

Many substituted pyridazines exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Caption: COX-2 signaling pathway and its inhibition.

This pathway illustrates how inflammatory stimuli lead to the release of arachidonic acid from cell membranes.[11] The COX-2 enzyme then converts arachidonic acid into prostaglandins, which in turn mediate the inflammatory response.[5][12] Substituted pyridazines can selectively bind to and inhibit the activity of COX-2, thereby blocking the production of prostaglandins and reducing inflammation.

Conclusion

The electronic properties of substituted pyridazines are fundamental to their diverse applications, particularly in the realm of drug discovery. By understanding and quantifying these properties through techniques such as pKa determination, cyclic voltammetry, and various spectroscopic methods, researchers can engage in more rational drug design. The ability of certain pyridazine derivatives to act as selective COX-2 inhibitors highlights the therapeutic potential of this heterocyclic scaffold. This guide provides a foundational resource for scientists and professionals working with substituted pyridazines, offering a compilation of key data and methodologies to aid in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-5-methoxypyridazine and Its Derivatives

These application notes provide detailed procedures for the synthesis of 3-chloro-5-methoxypyridazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the chloro and methoxy groups on the pyridazine ring offers multiple points for further chemical modification, making it a valuable building block for creating diverse molecular architectures. This document outlines two primary synthetic routes to the parent compound and discusses general protocols for its further derivatization.

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below, utilizing different starting materials.

Method 1: From 3,5-Dichloropyridazine

This method involves the nucleophilic substitution of a chlorine atom in 3,5-dichloropyridazine with a methoxy group.

Experimental Protocol:

-

To a solution of 3,5-dichloropyridazine (300 mg) in methanol (2 mL), add a 5.4 M solution of sodium methoxide in methanol (0.410 mL).

-

Stir the reaction mixture for 1 hour at 90°C.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic phase with a 5% solution of KHSO₄, a saturated solution of NaHCO₃, and brine.

-

Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the product.[1]

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product |

| 3,5-Dichloropyridazine | Sodium Methoxide | Methanol | 1 hour | 90°C | This compound |

Reaction Workflow:

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-5-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures which are common motifs in pharmaceuticals and functional materials.

3-Chloro-5-methoxypyridazine is a valuable heterocyclic building block. The presence of the electron-deficient pyridazine core, along with the chloro and methoxy substituents, offers unique reactivity and opportunities for selective functionalization. The Suzuki coupling of this compound with various aryl- and heteroarylboronic acids provides a direct route to novel 3-substituted-5-methoxypyridazine derivatives, which are of significant interest in drug discovery programs.

These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki coupling of this compound, based on established methods and specific examples.

Data Presentation: Summary of Suzuki Coupling Reactions

Due to the limited number of publicly available, detailed examples for the Suzuki coupling of this compound, the following table includes a specific example found in the patent literature and representative conditions adapted from reactions with structurally similar chloro-heterocycles. This table serves as a starting point for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| 1 | (4-((4,4-dimethyl-1,3-dioxan-2-yl)methyl)phenyl)boronic acid | PdCl₂(dppf) (5) | - | K₃PO₄ (2) | p-dioxane/H₂O (4:1) | 105 | 0.5 | Not Reported | Microwave-assisted reaction.[1][2] |

| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12-24 | Estimated High | General conditions for chloro-heterocycles. |

| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12-24 | Estimated High | Alternative conditions for challenging couplings. |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | Estimated Moderate-High | Classic conditions, may require longer reaction times. |

Experimental Protocols

The following are detailed experimental protocols for conducting Suzuki coupling reactions with this compound.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a specific example of a Suzuki coupling with this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-((4,4-dimethyl-1,3-dioxan-2-yl)methyl)phenyl)boronic acid)

-

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [PdCl₂(amphos)] or similar pre-catalyst

-

Potassium phosphate (K₃PO₄)

-

p-Dioxane, anhydrous

-

Water, degassed

-

Microwave reactor vials

-

Standard glassware for work-up and purification

Procedure:

-

To a microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

Add the palladium catalyst (e.g., PdCl₂(amphos), 0.05 equiv.).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous, degassed p-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 105 °C and hold for 30 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-methoxypyridazine.

Protocol 2: Conventional Heating with Buchwald Ligands

This protocol provides general conditions that are often successful for the Suzuki coupling of less reactive aryl chlorides.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos or XPhos ligand

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane, anhydrous and degassed

-

Schlenk tube or round-bottom flask with condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for work-up and purification

Procedure:

-

To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (K₃PO₄ or Cs₂CO₃, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the anhydrous, degassed solvent (Toluene or 1,4-Dioxane) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Mandatory Visualizations

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

Functionalization of the Pyridazine Ring: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged heterocyclic motif with significant applications in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in the design of novel therapeutics and functional materials. This document provides detailed application notes and experimental protocols for key methods used in the functionalization of the pyridazine ring, including Suzuki-Miyaura cross-coupling, C-H arylation, and inverse electron demand Diels-Alder reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Halopyridazines

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyridazine core. This method is particularly valuable for the synthesis of biaryl structures, which are common in pharmacologically active compounds.

Application Notes

Palladium-catalyzed Suzuki-Miyaura coupling of halopyridazines, particularly chloro- and bromopyridazines, offers a robust strategy for creating diverse molecular libraries for drug discovery screening. The reaction generally proceeds with good to excellent yields and tolerates a wide range of functional groups on both the pyridazine and the boronic acid coupling partners. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high efficiency, especially with less reactive chloropyridazines.

A general workflow for optimizing the Suzuki-Miyaura coupling of a halopyridazine is depicted below. This iterative process of screening catalysts, ligands, bases, and solvents is essential for identifying the optimal conditions for a specific substrate.

Caption: High-throughput screening workflow for Suzuki-Miyaura reaction optimization.

Quantitative Data

The following table summarizes the results for the Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with various arylboronic acids, demonstrating the substrate scope of this reaction.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 25 |

| 3 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 14 |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 22 |

| 5 | Furan-2-ylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 19 |

Data compiled from various sources demonstrating typical yields for this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine.[1]

This protocol describes the general procedure for the Suzuki-Miyaura cross-coupling of a bromopyridazine derivative with an arylboronic acid.

Materials:

-

3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol)

-

Appropriate (hetero)aromatic boronic acid (0.6 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

1,2-Dimethoxyethane (DME) (8 mL)

-

Ethanol (2 mL)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution (1 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the corresponding (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol%).

-

Add DME (8 mL), ethanol (2 mL), and the 2 M aqueous Na₂CO₃ solution (1 mL) to the flask.

-

Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere and stir for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with chloroform (3 x 20 mL).

-

Wash the combined organic layers with a saturated solution of NaCl (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyridazine.

Palladium-Catalyzed C-H Arylation of Pyridazines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic systems. Palladium-catalyzed C-H arylation of pyridazines allows for the direct formation of C-C bonds without the need for pre-functionalized starting materials, such as halopyridazines.

Application Notes

This methodology is particularly attractive for late-stage functionalization of complex molecules containing a pyridazine core. The regioselectivity of the C-H arylation can often be controlled by the electronic and steric properties of the substituents on the pyridazine ring. The reaction typically requires a palladium catalyst, an oxidant, and a suitable directing group if high regioselectivity is desired.

The catalytic cycle for a directed C-H arylation is illustrated below. The directing group facilitates the formation of a palladacycle intermediate, which then undergoes reaction with the aryl halide.

Caption: Simplified catalytic cycle for directed C-H arylation of pyridazines.

Quantitative Data

The following table presents data on the intramolecular palladium-catalyzed C-H arylation of N-aryl-2-quinolinecarboxyamides, which contain a pyridine ring, a close structural analog to pyridazine, demonstrating the feasibility of such transformations.

| Entry | Substrate | Ligand | Additive | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-(2-bromophenyl)quinoline-2-carboxamide | None | K₂CO₃, n-Bu₄NBr | 110 | 24 | 42 |

| 2 | N-(2-bromophenyl)quinoline-2-carboxamide | PPh₃ | K₂CO₃, n-Bu₄NBr | 110 | 24 | 94 |

| 3 | N-(2-bromophenyl)picolinamide | PPh₃ | K₂CO₃, n-Bu₄NBr | 110 | 24 | 70 |

| 4 | N-(2-bromophenyl)-6-methylpicolinamide | PPh₃ | K₂CO₃, n-Bu₄NBr | 110 | 24 | 77 |

| 5 | N,N'-bis(2-bromophenyl)pyridine-2,6-dicarboxamide | PPh₃ | K₂CO₃, n-Bu₄NBr | 110 | 24 | 87 |

Data adapted from a study on intramolecular C-H arylation of pyridine derivatives, showcasing the potential for pyridazine systems.

Experimental Protocol: Intramolecular Palladium-Catalyzed C-H Arylation.[2]

This protocol describes a typical procedure for the intramolecular C-H arylation of a pyridine derivative.

Materials:

-

N-(2-bromophenyl)quinoline-2-carboxamide (0.100 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Potassium carbonate (K₂CO₃) (0.304 mmol)

-

Tetrabutylammonium bromide (n-Bu₄NBr) (0.098 mmol)

-

N,N-Dimethylacetamide (DMA) (3.1 mL)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a screw-capped test tube equipped with a magnetic stirring bar, add N-(2-bromophenyl)quinoline-2-carboxamide (0.100 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (10 mol%), K₂CO₃ (0.304 mmol), and n-Bu₄NBr (0.098 mmol).

-

Add DMA (3.1 mL) to the test tube.

-

Seal the test tube and heat the mixture to 110 °C with stirring for 24 hours.

-

After cooling to room temperature, add water (3 mL) to the reaction mixture.

-

Extract the product with dichloromethane (3 x 2 mL).

-

Combine the organic extracts and wash them with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude material by silica gel column chromatography to obtain the cyclized product.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for the synthesis of pyridazine derivatives. This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as an alkene or alkyne.

Application Notes

The IEDDA reaction is highly efficient and often proceeds under mild conditions with high regioselectivity. It is a valuable method for constructing the pyridazine ring with a variety of substituents, depending on the nature of the dienophile. This reaction has found applications in bioconjugation, materials science, and the synthesis of complex natural products.

The general mechanism of the IEDDA reaction between a tetrazine and an alkene is depicted below. The reaction proceeds through a concerted [4+2] cycloaddition, followed by the extrusion of dinitrogen to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.

Caption: Mechanism of the inverse electron demand Diels-Alder reaction.

Quantitative Data

The following table provides examples of the inverse electron demand Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with various dienophiles.

| Entry | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Toluene | 80 | 12 | 85 |

| 2 | 1-Hexene | Toluene | 80 | 24 | 70 |

| 3 | (E)-1,2-diphenylethene | Toluene | 110 | 48 | 90 |

| 4 | Phenylacetylene | Toluene | 80 | 12 | 92 |

| 5 | 1-Octyne | Toluene | 80 | 24 | 88 |

Data compiled from various sources illustrating the high efficiency of the IEDDA reaction.

Experimental Protocol: Inverse Electron Demand Diels-Alder Reaction.[3][4]

This protocol outlines a general procedure for the IEDDA reaction between dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and an alkene.

Materials:

-

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv)

-

Alkene (1.2 equiv)

-

Toluene

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of the alkene (1.2 equiv) in toluene, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv).

-

Heat the reaction mixture to 80-110 °C and stir for 12-48 hours, monitoring the reaction by TLC for the disappearance of the characteristic pink color of the tetrazine.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding pyridazine derivative.

Microwave-Assisted Synthesis of Pyridazinones

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The synthesis of pyridazinones from 1,3-diketones and hydrazine hydrate is a classic condensation reaction that can be significantly enhanced by microwave irradiation.

Application Notes

This method provides a rapid and efficient route to a variety of substituted pyridazinones, which are important intermediates and possess a range of biological activities. The use of microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. The reaction is typically performed in a solvent or under solvent-free conditions.

The logical relationship between different functionalization strategies for the pyridazine ring is summarized in the diagram below. Starting from a simple pyridazine core, various methods can be employed to introduce functional groups, which can then be further elaborated using other transformations.

Caption: Logical relationships between different pyridazine functionalization strategies.

Quantitative Data

The following table illustrates the microwave-assisted synthesis of various pyridazinone derivatives from different 1,3-diketones and hydrazine hydrate.

| Entry | 1,3-Diketone | Hydrazine Derivative | Power (W) | Temp (°C) | Time (min) | Yield (%) |

| 1 | Acetylacetone | Hydrazine hydrate | 300 | 120 | 5 | 92 |

| 2 | Benzoylacetone | Hydrazine hydrate | 300 | 120 | 7 | 88 |

| 3 | Dibenzoylmethane | Hydrazine hydrate | 300 | 120 | 10 | 85 |

| 4 | Acetylacetone | Phenylhydrazine | 300 | 120 | 8 | 90 |

| 5 | Benzoylacetone | Phenylhydrazine | 300 | 120 | 10 | 86 |

Representative data showcasing the efficiency of microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 3,6-Dimethylpyridazine.[5]

This protocol provides a general procedure for the microwave-assisted synthesis of a pyridazine from a 1,3-diketone and hydrazine hydrate.

Materials:

-

Acetylacetone (1,3-diketone) (10 mmol)

-

Hydrazine hydrate (12 mmol)

-

Ethanol (5 mL, optional, for solvent-based reactions)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, place acetylacetone (10 mmol) and hydrazine hydrate (12 mmol). If a solvent is used, add ethanol (5 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a set power (e.g., 300 W) and temperature (e.g., 120 °C) for a specified time (e.g., 5-10 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Wash the crude product with cold ethanol or water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyridazine derivative.

These detailed notes and protocols provide a solid foundation for researchers to effectively functionalize the pyridazine ring, enabling the synthesis of novel compounds for a wide range of applications in drug discovery and materials science.

Application Notes and Protocols for the Use of 3-Chloro-5-methoxypyridazine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-5-methoxypyridazine and related pyridazine derivatives as key intermediates in the synthesis of novel agrochemicals. The pyridazine scaffold is a critical pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties.[1] This document outlines synthetic protocols, quantitative biological data, and logical workflows for the development of new crop protection agents based on the pyridazine core structure.

Introduction to Pyridazine Derivatives in Agrochemicals

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in the design of modern agrochemicals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for targeting biological pathways in pests and weeds.[1] this compound, in particular, offers multiple reaction sites for chemical modification, allowing for the creation of diverse libraries of compounds for screening and optimization. While direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, the synthesis of structurally similar and biologically active pyridazine derivatives provides a clear blueprint for its potential applications.